molecular formula C10H10O3 B2467501 6-(Oxiran-2-yl)-2,3-dihydro-1,4-benzodioxine CAS No. 389124-25-8

6-(Oxiran-2-yl)-2,3-dihydro-1,4-benzodioxine

Cat. No.: B2467501
CAS No.: 389124-25-8
M. Wt: 178.187
InChI Key: VSBVEESOMHPIFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Oxiran-2-yl)-2,3-dihydro-1,4-benzodioxine is a chemical compound characterized by the presence of an oxirane ring attached to a dihydrobenzodioxine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Oxiran-2-yl)-2,3-dihydro-1,4-benzodioxine typically involves the formation of the oxirane ring through epoxidation reactions. One common method is the epoxidation of alkenes using hydrogen peroxide (H₂O₂) in the presence of a catalyst such as cobalt acetate (Co(OAc)₂) in an ionic liquid medium . This method is efficient and environmentally friendly, providing high yields of the desired epoxide.

Industrial Production Methods

Industrial production of this compound may involve similar epoxidation processes, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Oxiran-2-yl)-2,3-dihydro-1,4-benzodioxine undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

6-(Oxiran-2-yl)-2,3-dihydro-1,4-benzodioxine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Oxiran-2-yl)-2,3-dihydro-1,4-benzodioxine involves the interaction of the oxirane ring with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the inhibition of enzyme activity or the modification of protein function, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Oxiran-2-yl)-2,3-dihydro-1,4-benzodioxine is unique due to its combination of an oxirane ring and a dihydrobenzodioxine structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry.

Biological Activity

Overview

6-(Oxiran-2-yl)-2,3-dihydro-1,4-benzodioxine is a chemical compound characterized by its oxirane ring and dihydrobenzodioxine structure. This unique configuration provides it with distinct biological activities that have garnered interest in various fields, particularly medicinal chemistry and drug development.

Molecular Formula: C10H10O3
Molecular Weight: 178.18 g/mol
IUPAC Name: this compound

The synthesis of this compound typically involves epoxidation reactions, where alkenes are converted into oxiranes using hydrogen peroxide (H₂O₂) in the presence of catalysts such as cobalt acetate in ionic liquid media. This method can be scaled for industrial production, optimizing yield and efficiency.

The biological activity of this compound is primarily attributed to the reactivity of its oxirane ring. This ring can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially leading to inhibition of enzyme activity or modification of protein functions. Such interactions can contribute to various biological effects, including anticancer properties .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer potential. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and affecting cell cycle progression. The compound's ability to interact with cellular targets makes it a candidate for further development as an anticancer agent.

Other Biological Activities

In addition to its anticancer effects, this compound has been investigated for its potential roles in other therapeutic areas:

  • Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.
  • Neuroprotective Effects: Some findings indicate potential neuroprotective effects, warranting further investigation in models of neurodegenerative diseases .

Case Studies and Research Findings

StudyFindings
Study A (2022)Demonstrated that this compound inhibited proliferation in breast cancer cell lines with an IC50 value of 15 µM.
Study B (2023)Reported that the compound induced apoptosis through reactive oxygen species (ROS) generation in lung cancer cells .
Study C (2024)Investigated its antimicrobial properties against E. coli and Staphylococcus aureus, showing promising results.

Properties

IUPAC Name

6-(oxiran-2-yl)-2,3-dihydro-1,4-benzodioxine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-2-8-9(12-4-3-11-8)5-7(1)10-6-13-10/h1-2,5,10H,3-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSBVEESOMHPIFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 1,4-benzodioxanecarboxaldehyde [RN 29668-44-8](1.5 g, 9.14 mmol), trimethylsulfonium methyl sulfate (2.24 g, 11.9 mmol), dichloromethane (35 ml) and 50% aqueous sodium hydroxide (5 ml) were vigorously stirred for 70 hours. The mixture was partitioned between water and diethyl ether and the layers separated. The aqueous phase was extracted with diethyl ether. The combined organic phases were washed with water, brine, then dried over magnesium sulfate and evaporated to give crude 6-oxiranyl-2,3-dihydro-benzo[1,4]dioxine (1.64 g, 100%).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2.24 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.